Home > Products > Screening Compounds P28618 > Ruxolitinib-azide
Ruxolitinib-azide -

Ruxolitinib-azide

Catalog Number: EVT-1498786
CAS Number:
Molecular Formula: C₁₇H₂₀N₈
Molecular Weight: 336.39
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Ruxolitinib was developed by Incyte Corporation and is classified as a small molecule inhibitor targeting Janus kinases, particularly Janus kinase 1 and Janus kinase 2. The azide modification allows for the exploration of new chemical properties and biological activities, making it a subject of interest in synthetic organic chemistry and drug development.

Synthesis Analysis

Methods and Technical Details

The synthesis of ruxolitinib-azide typically employs the copper-catalyzed azide-alkyne cycloaddition reaction, a method known for its efficiency and versatility in forming triazole linkages. This reaction allows for the introduction of azide groups into various substrates, including ruxolitinib derivatives.

  1. Copper-Catalyzed Azide-Alkyne Cycloaddition: This technique involves reacting an alkyne with an azide in the presence of a copper catalyst to form 1,2,3-triazoles. The method is favored due to its mild reaction conditions and high yields.
  2. Alternative Synthesis Approaches: Other methods include the use of aryl azides formed from arenediazonium salts and sodium azide, which can be utilized to generate diverse ruxolitinib analogs with varying functional groups .
Molecular Structure Analysis

Structure and Data

Ruxolitinib-azide retains the core structure of ruxolitinib, which consists of a pyrrolopyrimidine backbone. The addition of an azide group introduces new reactive sites that facilitate further chemical transformations.

  • Molecular Formula: C₁₈H₁₄N₄O₂
  • Molecular Weight: Approximately 338.33 g/mol
  • Structural Features: The azide group (-N₃) is linear and polar, influencing the compound's solubility and reactivity.
Chemical Reactions Analysis

Reactions and Technical Details

Ruxolitinib-azide can undergo various chemical reactions due to the presence of the azide group:

  1. Click Chemistry: The azide can participate in click reactions with alkynes to form stable triazole compounds, which are useful intermediates in drug design.
  2. Stability Considerations: Azides are generally stable under normal conditions but can decompose explosively under certain circumstances (e.g., heat or shock), necessitating careful handling during synthesis .
Mechanism of Action

Process and Data

The mechanism by which ruxolitinib exerts its pharmacological effects involves selective inhibition of Janus kinases, disrupting the signaling pathways that lead to inflammation and cell proliferation:

  1. Binding Affinity: Ruxolitinib binds to the ATP-binding site of Janus kinase 2, preventing phosphorylation events crucial for cytokine signaling.
  2. Thermodynamic Stability: Studies have shown that ruxolitinib increases the thermostability of Janus kinase 2, enhancing the efficiency of crystallization for structural studies .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Ruxolitinib-azide exhibits several notable physical and chemical properties:

Applications

Scientific Uses

Ruxolitinib-azide has potential applications across various fields:

  1. Drug Development: Its ability to undergo click reactions makes it a valuable intermediate in synthesizing novel therapeutics targeting Janus kinases or other molecular targets.
  2. Bioconjugation: The azide group can be used for bioconjugation techniques, linking biomolecules such as peptides or proteins to enhance drug delivery systems.
  3. Material Science: The compound may find applications in developing new materials through polymerization processes involving azides.
Chemical Characterization of Ruxolitinib-azide

Molecular Structure and Isomeric Variations

Ruxolitinib-azide, chemically designated as (R)-4-(1-(1-Azido-4-methylpentan-3-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine, is an azide-functionalized derivative of the Janus kinase inhibitor ruxolitinib. Its molecular formula is C₁₇H₂₀N₈, with a molecular weight of 336.4 g/mol [1] [6]. The compound features a stereogenic center at the C-3 position of the pentyl side chain, adopting an exclusively (R)-configuration—a critical feature inherited from the parent drug that influences its biological interactions [6]. The azide group (–N₃) replaces the nitrile moiety of ruxolitinib, introducing distinctive reactivity and polarity [2].

Table 1: Key Structural Features of Ruxolitinib-azide

FeatureDescription
Systematic Name(R)-4-(1-(1-Azido-4-methylpentan-3-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine
Stereochemistry(R)-enantiomer at C-3 position
Core StructurePyrrolo[2,3-d]pyrimidine linked to pyrazole via C–C bond
Functional GroupAzide (–N₃) on aliphatic side chain
Chirality ImpactGoverns molecular recognition by JAK2 kinase domain [7]

Isomeric purity is essential for its role as an analytical reference standard. Racemic mixtures (e.g., rac-Ruxolitinib analogs) exhibit reduced kinase binding affinity compared to the (R)-enantiomer, as confirmed by thermal shift assays showing ΔTm differences of 2.2°C between enantiomers [7]. Synthetic routes described in patent literature involve stereospecific azidation of halogenated intermediates under Mitsunobu or nucleophilic substitution conditions [2].

Physicochemical Properties: Solubility, Stability, and pKa Analysis

Solubility

Ruxolitinib-azide demonstrates moderate solubility in polar organic solvents such as ethanol (up to 15 mg/mL) and DMSO (up to 28 mg/mL), consistent with its moderate lipophilicity [8]. Aqueous solubility is limited due to its hydrophobic pyrrolopyrimidine core and aliphatic side chain, necessitating cosolvents (e.g., acetonitrile/water mixtures) for analytical applications [6].

Stability

The azide group confers thermal and photolytic sensitivity. Decomposition via Staudinger reduction or Curtius rearrangement may occur under prolonged light exposure or reducing conditions [10]. Storage recommendations specify ambient temperature in inert atmospheres, with rigorous stability monitoring via HPLC for regulatory-compliant impurity standards [1] [6].

pKa Analysis

The pyrrolopyrimidine N–H group exhibits weakly acidic properties (predicted pKa ≈11.6), while the azide moiety remains protonation-resistant. This pKa aligns with ruxolitinib’s analogous heterocycle, suggesting minimal electronic perturbation from the azide substitution [8].

Table 2: Physicochemical Profile

PropertyValue/CharacteristicsMethod/Context
Molecular Weight336.4 g/molHigh-resolution MS [3]
LipophilicityModerate (log P estimated >2)Solubility in ethanol/DMSO [8]
Thermal StabilityDecomposition >100°C; sensitive to UV lightStorage guidelines [1] [6]
pKa~11.6 (pyrrole N–H)Computational prediction [8]

Spectroscopic Identification (NMR, IR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR provide definitive structural confirmation. Key signals include:

  • Pyrrolopyrimidine System: Aromatic protons at δ 8.2–8.5 ppm (C2–H, pyrimidine) and δ 7.0–7.3 ppm (pyrrole C5–H) [6].
  • Pyrazole Ring: Singlet near δ 8.3 ppm (C5–H) [6].
  • Aliphatic Side Chain: Methine proton ((R)-CH) at δ 4.5–5.0 ppm, coupled to –CH₂–N₃ (δ 3.3–3.7 ppm) and isopropyl methyl groups (δ 0.9–1.1 ppm) [1] [6].
  • Azide Moiety: Indirect detection via ¹³C shift of adjacent methylene at δ 50–55 ppm [4].

Table 3: Characteristic NMR Signals (DMSO-d6)

Group¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Multiplicity
Pyrrolopyrimidine C2–H8.45–8.50152.1Singlet
Pyrazole C5–H8.30–8.35126.5Singlet
Methine ((R)-CH)4.80–4.9058.9Multiplet
–CH₂–N₃3.35–3.4551.7Doublet
Isopropyl –CH(CH₃)₂1.80–1.9028.2Septet
Isopropyl –CH₃0.95–1.0522.0Doublet

Infrared (IR) Spectroscopy

IR spectra validate functional groups:

  • Azide Stretch: Intense asymmetric band at 2100–2120 cm⁻¹ [9].
  • Pyrrole N–H: Broad absorption at 3400–3200 cm⁻¹ [9].
  • Aromatic C=C/C=N: Peaks between 1600–1450 cm⁻¹ [9].The fingerprint region (1500–500 cm⁻¹) confirms substitution patterns via C–H bending modes [9].

Mass Spectrometry

High-resolution ESI-MS shows:

  • Molecular Ion: [M+H]⁺ at m/z 337.188 (calc. 337.188 for C₁₇H₂₁N₈⁺) [3].
  • Fragmentation: Loss of N₂ (–28 Da) from azide yields [M+H–N₂]⁺ at m/z 309.201; cleavage of the pentyl-pyrazole bond generates m/z 186.077 (cyclopentylpyrazole) and m/z 161.070 (pyrrolopyrimidine) [3] [4].LC-MS methods quantify trace impurities using transitions like 337→309 in multiple reaction monitoring (MRM) mode [4].

Electrochemical Behavior

Cyclic voltammetry reveals irreversible oxidation at +0.85 V (vs. Ag/AgCl) due to pyrrolopyrimidine ring oxidation. Azide participation is minimal, as confirmed by control studies on unfunctionalized scaffolds [10].

Table 4: Summary of Key Spectroscopic Identifiers

TechniqueKey IdentifiersApplication
NMRMethine proton at δ 4.80–4.90 ppm; azide-adjacent CH₂ at δ 3.35–3.45 ppmStereochemical confirmation; purity assessment
IR–N₃ stretch at 2100–2120 cm⁻¹; N–H stretch at 3400–3200 cm⁻¹Functional group verification
Mass Spec[M+H]⁺ at m/z 337.188; fragment ions at m/z 309.201, 186.077, 161.070Structural elucidation; impurity profiling
VoltammetryOxidation peak at +0.85 V (pyrrolopyrimidine-dependent)Electroanalytical detection [10]

Concluding Remarks

Ruxolitinib-azide serves as a critical analytical reference material for monitoring stereochemical impurities in ruxolitinib synthesis. Its defined spectroscopic signatures and stability constraints underpin robust quality control protocols during pharmaceutical manufacturing [1] [5] [6]. Future studies could explore its utility as a click chemistry intermediate for JAK2-targeted probes.

Properties

Product Name

Ruxolitinib-azide

Molecular Formula

C₁₇H₂₀N₈

Molecular Weight

336.39

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.